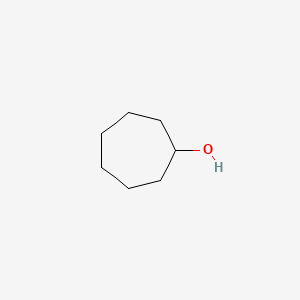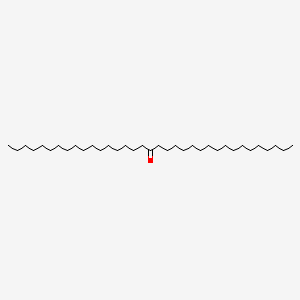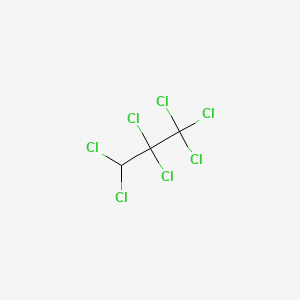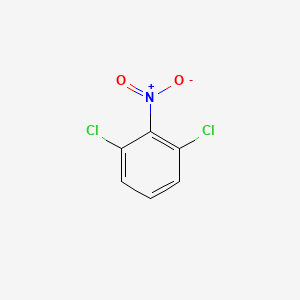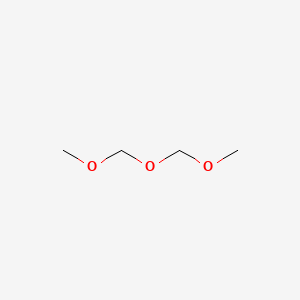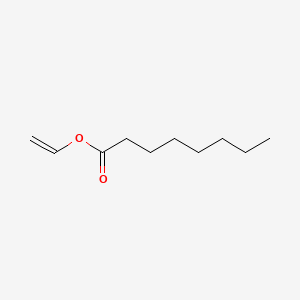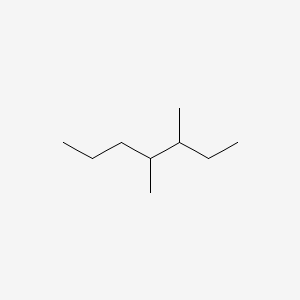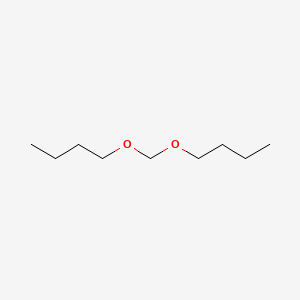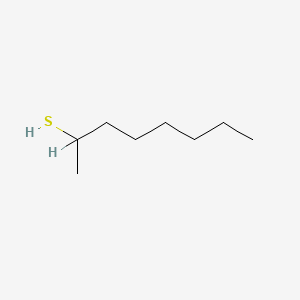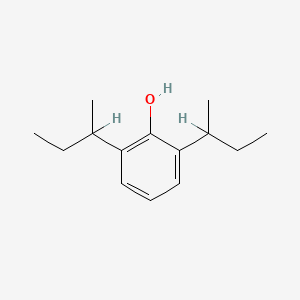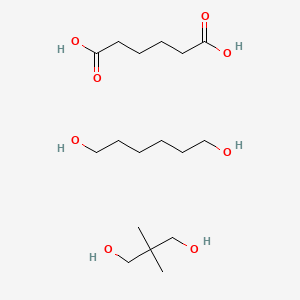
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol
描述
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol is a chemical compound . It’s also known as Adipic acid-2,2-dimethyl-1,3-propanediol-ethyleneglycol-1,6-hexanediol copo.
Physical And Chemical Properties Analysis
The compound is described as a solid form that is insoluble in water and stable under normal conditions . It’s flammable and can easily hydrolyze under strong acid or strong alkali conditions .科学研究应用
Catalytic Transformations
- Pinacol Rearrangement and Cyclodehydration: Hexanedioic acid derivatives undergo pinacol rearrangement catalyzed by heteropoly acids, leading to carbonyl compounds, and cyclodehydration to form cyclic ethers. This process is influenced by the acid strength and catalyst form (Török et al., 1996).
Polymer Precursor Applications
- Polyester Industry: 1,6-hexanediol, a component of the hexanedioic acid polymer, serves as an essential precursor in the polyester industry. It's synthesized from bio-based chemicals like 5-hydroxymethylfurfural, highlighting its role in developing sustainable polymers (Buntara et al., 2012).
Biodegradable Polymer Development
- Sustainable Copolyesters: Novel copolyesters incorporating hexanedioic acid derivatives demonstrate potential in replacing petroleum-based plastics, particularly in food packaging, due to their biodegradability and mechanical properties (Djouonkep et al., 2022).
Functional Polymer Applications
- Functional Highly Branched Polymers: The hexanedioic acid polymer is utilized in creating functional highly branched polymers with regulated branching and functionalization, demonstrating its versatility in advanced polymer design (Deng et al., 2014).
Enzymatic Synthesis of Copolymers
- Enzymatic Copolymer Synthesis: Enzymes are used to synthesize multi-component copolymers, including those containing hexanedioic acid derivatives, offering an environmentally friendly approach to polymer production (Kumar et al., 2004).
Thermal Characterization of Polymers
- Thermal Properties of Polyesters: The thermal behavior of polyesters incorporating hexanedioic acid derivatives is characterized, providing insights into their potential applications based on thermal stability and phase transitions (Kriegel et al., 2001).
Polyurethane and Polyester Synthesis
Non-Isocyanate Poly(ester urethane)
Innovative synthesis routes for poly(ester urethane) using hexanedioic acid derivatives indicate the potential for environmentally friendly, high-molecular-weight polymers with strong mechanical properties (Shen et al., 2021).
Low Modulus Polyurethane Elastomers
The use of hexanedioic acid derivatives in creating polyurethane elastomers with low modulus and hardness demonstrates their utility in tailoring polymer properties for specific applications (Gunatillake et al., 1997).
Depolymerization of Polyamide
Efficient depolymerization and conversion of polyamide to hexanedioic acid derivatives showcases a potential recycling pathway for polyamide materials (Matsumoto et al., 2017).
Bio-Based Polyesters and Renewable Resources
Utilization in Bio-Based Polyesters
The use of hexanedioic acid derivatives in high molecular weight bio-based polyesters for various resin applications, including coatings and polyurethanes, is highlighted, underscoring their role in sustainable material development (Kluge et al., 2018).
Enzymatic Synthesis of Novel Terpolymers
The biocatalytic synthesis of terpolymers using hexanedioic acid derivatives from renewable sources marks a green approach to producing reactive polyesters with potential wide-ranging applications (Aparaschivei et al., 2018).
Macrodiols and Polyols for Polyurethane Industry
The conversion of high-molecular-weight polycarbonates to low-molecular-weight macrodiols and polyols, incorporating hexanedioic acid derivatives, opens opportunities in the polyurethane industry for diverse applications (Jeon et al., 2014).
安全和危害
属性
IUPAC Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.C6H14O2.C5H12O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIBILYKBWAIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-14-6 | |
| Record name | Adipic acid-1,6-hexanediol-neopentyl glycol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 168327 | |
CAS RN |
25214-14-6 | |
| Record name | Hexanediol, neopentyl glycol, adipic acid polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025214146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



